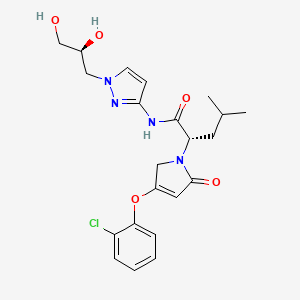

(S,S)-Sinogliatin

Description

Propriétés

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-YJBOKZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,S)-Sinogliatin's Allosteric Activation of Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator (GKA) that has shown significant promise in the treatment of type 2 diabetes mellitus (T2DM).[1][2] As a cornerstone of glucose homeostasis, glucokinase (GK) serves as a glucose sensor in pancreatic β-cells and a gatekeeper of glucose metabolism in the liver.[3] this compound allosterically activates GK, enhancing its function and thereby improving glycemic control. This technical guide provides an in-depth exploration of the mechanism of action of this compound on glucokinase, detailing its kinetic effects, the experimental protocols for its characterization, and the underlying signaling pathways.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3] Unlike other hexokinases, GK has a low affinity for glucose (S0.5 of ~8 mM), exhibits sigmoidal kinetics, and is not inhibited by its product, glucose-6-phosphate. These unique kinetic properties allow GK to function as a sensitive glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.

In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis, thereby regulating hepatic glucose uptake and production. The critical role of GK in glucose homeostasis is underscored by the fact that loss-of-function mutations in the GK gene lead to hyperglycemia, while gain-of-function mutations result in congenital hyperinsulinemic hypoglycemia.[3]

Mechanism of Action of this compound

This compound is a potent, orally bioavailable, allosteric activator of glucokinase. It binds to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity.

Allosteric Binding and Conformational Change

This compound binds to a pocket on the surface of the glucokinase enzyme that is accessible in the "closed" or active conformation.[4] This binding stabilizes the active conformation, thereby increasing the enzyme's affinity for glucose and its maximal velocity (Vmax).[4] This mechanism differs from some earlier-generation GKAs that could bind to both open and closed conformations, leading to a less glucose-dependent activation and a higher risk of hypoglycemia.[4]

The allosteric binding of this compound primarily involves interactions with specific amino acid residues, including Arginine 63 (R63).[4] This interaction facilitates the transition from the low-affinity "open" state to the high-affinity "closed" state, effectively lowering the energy barrier for this transition.[4]

References

- 1. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]

- 2. [News] Hua Medicine's Innovative First-In-Class Glucokinase Activator (GKA) HuaTangNing(华堂宁®) Is Approved! New Type 2 Diabetes Treatment Paradigm to Begin in China-Company News-Hua Medicine [huamedicine.com]

- 3. Kinetics of rat liver glucokinase. Co-operative interactions with glucose at physiologically significant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-Sinogliatin: A Deep Dive into its Role as a Glucokinase Activator in Glucose Sensing and Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,S)-Sinogliatin, also known as Dorzagliatin, is a novel, first-in-class, dual-acting glucokinase activator (GKA) that has emerged as a promising therapeutic agent for type 2 diabetes (T2DM). By allosterically activating glucokinase (GK), a pivotal enzyme in glucose metabolism, this compound enhances glucose sensing in pancreatic β-cells and promotes glucose uptake and glycogen synthesis in the liver. This dual mechanism of action addresses the core pathophysiological defects of T2DM: impaired insulin secretion and increased hepatic glucose output. This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining experimental protocols used in its evaluation, and visualizing the associated signaling pathways and experimental workflows.

Introduction: The Glucokinase Target

Glucokinase (GK), or hexokinase IV, functions as the primary glucose sensor in the body, playing a critical role in maintaining glucose homeostasis.[1][2] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate (G6P), allowing it to respond dynamically to changes in blood glucose levels within the physiological range.[3] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2] In the liver, GK facilitates the conversion of glucose to G6P, leading to glycogen synthesis and reduced hepatic glucose production.[4] In patients with T2DM, GK expression and activity are often impaired, contributing to defective glucose sensing and hyperglycemia.[5] this compound is a small molecule GKA designed to restore the normal function of GK.[6][7]

Mechanism of Action of this compound

This compound is a dual-acting GKA, targeting both pancreatic and hepatic GK.[4] It binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[8][9]

Pancreatic Action: Enhancing Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, the activation of GK by this compound leads to increased glucose phosphorylation. This initiates a cascade of events, including a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and influx of calcium ions, ultimately resulting in enhanced GSIS in a glucose-dependent manner.[7] This glucose-dependent action is crucial as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[10]

Hepatic Action: Regulating Hepatic Glucose Metabolism

In the liver, this compound promotes the dissociation of GK from its inhibitory protein, the glucokinase regulatory protein (GKRP), especially when glucose levels are elevated.[4] The activated GK then phosphorylates glucose to G6P, which is subsequently converted to glycogen for storage, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.[4][8]

The signaling pathway for this compound's action is depicted below:

Caption: Signaling Pathway of this compound in Pancreatic β-cells and Hepatocytes.

Quantitative Data from Clinical Trials

This compound has undergone several key clinical trials, including the SEED (monotherapy), DAWN (add-on to metformin), and DREAM (extension of SEED) studies, which have demonstrated its efficacy and safety.[6][7]

Table 1: Efficacy of this compound in Phase 3 Clinical Trials

| Clinical Trial | Treatment Group | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Change in 2-hour Postprandial Glucose (mmol/L) | Reference(s) |

| SEED (24 weeks) | Dorzagliatin (75 mg BID) | 8.13 ± 0.55 | -1.07 | -2.83 | [6] |

| Placebo | - | -0.50 | - | ||

| DAWN (24 weeks) | Dorzagliatin (75 mg BID) + Metformin | - | -1.02 | -5.45 | [7][11] |

| Placebo + Metformin | - | -0.36 | - | [12] | |

| DREAM (46 weeks) | Dorzagliatin Monotherapy | - | - | - | [7] |

| Time in Range (TIR) | - | Increased to 83.7% | - | [7] |

Table 2: Effects of this compound on β-cell Function and Insulin Resistance

| Clinical Trial | Parameter | Dorzagliatin Group | Placebo Group | Estimated Treatment Difference | Reference(s) |

| DAWN (24 weeks) | HOMA2-β Change | 3.82 | 1.40 | 2.43 | [13] |

| HOMA2-IR | Significant Improvement | - | - | [11] |

Experimental Protocols

The clinical and preclinical evaluation of this compound has involved a range of sophisticated experimental protocols to assess its efficacy, mechanism of action, and safety.

In Vitro Glucokinase Activity Assay

This assay is fundamental to confirming the direct activating effect of this compound on the GK enzyme.

-

Principle: A common method is the NADP+-coupled spectrophotometric assay. Glucokinase phosphorylates glucose to G6P. Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is measured by absorbance at 340 nm, which is proportional to GK activity.[14]

-

Protocol Outline:

-

Recombinant human glucokinase is incubated with varying concentrations of this compound.

-

The reaction is initiated by adding a solution containing D-glucose, ATP, MgCl₂, and the coupling enzyme system (G6PDH and NADP+).

-

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Kinetic parameters such as EC₅₀ (half-maximal effective concentration), S₀.₅ (substrate concentration at half-maximal velocity), and Vmax (maximal velocity) are calculated.[14]

-

Caption: Workflow for an in vitro Glucokinase Activity Assay.

Human Islet Perifusion for Insulin Secretion

This ex vivo technique assesses the dynamic insulin secretory response of human pancreatic islets to glucose and GKAs.

-

Principle: Isolated human islets are placed in a perifusion chamber and continuously supplied with a buffer solution containing varying concentrations of glucose and the test compound. The effluent is collected at regular intervals to measure insulin concentration.[6][15]

-

Protocol Variations:

-

Glucose Step Protocol: Islets are exposed to stepwise increases in glucose concentration (e.g., from low to high glucose) in the presence or absence of this compound.[15]

-

Drug Ramp Protocol: The glucose concentration is held constant while the concentration of this compound is gradually increased.[6]

-

-

Data Analysis: The area under the curve (AUC) for insulin secretion is calculated to quantify the response.[15]

Caption: Workflow for a Human Islet Perifusion Experiment.

Hyperglycemic Clamp Studies

This in vivo technique is the gold standard for assessing β-cell function and insulin secretion in response to a controlled hyperglycemic state.

-

Principle: The blood glucose level of a subject is rapidly raised to a specific hyperglycemic level (e.g., 12 mmol/L) and maintained at that level by a variable glucose infusion. The amount of glucose required to maintain hyperglycemia and the resulting insulin secretion are measured.[16][17]

-

Protocol Outline:

-

A single oral dose of this compound or placebo is administered.

-

A hyperglycemic clamp is initiated, typically for 2 hours.

-

Blood samples are collected at frequent intervals to measure plasma glucose, insulin, and C-peptide levels.

-

The insulin secretion rate (ISR) and β-cell glucose sensitivity (βCGS) are calculated.[17]

-

Homeostasis Model Assessment (HOMA2)

HOMA2 is a computer-based model used to quantify insulin resistance (HOMA2-IR) and β-cell function (HOMA2-β) from fasting plasma glucose and insulin (or C-peptide) concentrations.[18][19] This provides a non-invasive method to assess these parameters in large-scale clinical trials.

X-ray Crystallography

To understand the precise molecular interactions, the co-crystal structure of this compound bound to the GK enzyme was determined.

-

Protocol Outline:

-

Purified GK protein is crystallized in the apo (unbound) form.

-

The apo-GK crystals are soaked in a solution containing this compound to form the complex.

-

The complex crystals are subjected to X-ray diffraction.

-

The diffraction data is used to solve the three-dimensional atomic structure of the this compound-GK complex.[6]

-

This structural analysis has revealed that this compound binds to the allosteric site and stabilizes the closed, active conformation of GK.[6]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that this compound has a predictable dose-response relationship and linear pharmacokinetics over a therapeutic dose range.[13] Physiologically based pharmacokinetic (PBPK) modeling has been used to understand its metabolism, which is primarily mediated by CYP3A4, and to predict its behavior in different patient populations.[20]

In extensive clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[6][7] Importantly, the incidence of hypoglycemia has been low, which is consistent with its glucose-dependent mechanism of action.[11][12]

Conclusion

This compound represents a significant advancement in the treatment of T2DM. Its dual action as a glucokinase activator in both the pancreas and the liver addresses the fundamental defects in glucose sensing and homeostasis that characterize the disease. By enhancing glucose-stimulated insulin secretion and reducing hepatic glucose production in a glucose-dependent manner, this compound offers effective glycemic control with a low risk of hypoglycemia. The comprehensive data from in vitro, ex vivo, and in vivo studies, including large-scale clinical trials, provide a robust foundation for its therapeutic use. The detailed understanding of its mechanism of action, supported by structural biology, will also guide the development of next-generation glucokinase activators. As such, this compound is a valuable tool for researchers and a promising therapeutic option for clinicians and patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucokinase activation repairs defective bioenergetics of islets of Langerhans isolated from type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surgery.wisc.edu [surgery.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. mmpc.org [mmpc.org]

- 13. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. mmpc.org [mmpc.org]

- 17. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. optimaldx.com [optimaldx.com]

- 19. HOMA-2 - MedLabs [medlabsgroup.com]

- 20. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of (S,S)-Sinogliatin: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

(S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator (GKA) that represents a novel therapeutic approach for Type 2 Diabetes (T2D). By allosterically activating glucokinase (GK), the body's primary glucose sensor, Sinogliatin enhances glucose-stimulated insulin secretion (GSIS) in the pancreas and promotes hepatic glucose uptake and glycogen synthesis. This dual mechanism addresses the core pathophysiological defects of T2D: impaired β-cell function and insulin resistance. Preclinical studies have demonstrated its glucose-dependent activity, favorable pharmacokinetic profile, and significant efficacy in animal models of diabetes. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the key experimental protocols used in its evaluation.

Mechanism of Action: Dual-Acting Glucokinase Activation

Glucokinase plays a pivotal role in maintaining glucose homeostasis. In pancreatic β-cells, it acts as the rate-limiting enzyme for glucose metabolism, which in turn triggers insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.[1]

This compound is a dual-acting GKA that targets both pancreatic and hepatic glucokinase.[2] It binds to an allosteric site on the GK enzyme, distinct from the glucose-binding site, increasing the enzyme's affinity for glucose.[3] This action effectively restores the impaired glucose-sensing function characteristic of T2D.[4] A key feature of Sinogliatin is its glucose-dependent activity; it enhances GK activity more potently at higher glucose concentrations, which is hypothesized to reduce the risk of hypoglycemia compared to GKAs that are less glucose-sensitive.[5][6]

Signaling Pathway in Pancreatic β-Cells

The activation of glucokinase by Sinogliatin in pancreatic β-cells initiates a cascade of events leading to insulin exocytosis. This process is crucial for the physiological response to postprandial hyperglycemia.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of renal impairment on the pharmacokinetics and safety of dorzagliatin, a novel dual‐acting glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

A Deep Dive into the Molecular Choreography of Dorzagliatin and Glucokinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide illuminates the intricate molecular interactions between dorzagliatin, a novel glucokinase activator, and its target enzyme, glucokinase (GK). By dissecting the binding mechanism, kinetic profile, and downstream signaling effects, this document provides a comprehensive resource for understanding the unique therapeutic action of dorzagliatin in the context of type 2 diabetes.

Mechanism of Action: An Allosteric Embrace

Dorzagliatin functions as a dual-acting, allosteric activator of glucokinase.[1][2] Unlike the substrate glucose, which binds to the active site, dorzagliatin binds to a distinct allosteric site on the GK enzyme.[3][4] This binding event induces a conformational change that enhances the enzyme's affinity for glucose, effectively lowering the glucose concentration required for half-maximal activity (S₀.₅).[3][5] This sensitizes pancreatic β-cells to circulating glucose levels, leading to a more robust and timely insulin secretion in response to glucose fluctuations.[5]

A key feature of dorzagliatin's interaction is its preference for the "closed" or active conformation of glucokinase.[6][7] This is in contrast to earlier generation glucokinase activators, such as MK-0941, which can bind to both the open and closed conformations.[6][7] By selectively stabilizing the active state, dorzagliatin acts synergistically with glucose to promote insulin secretion, avoiding overstimulation at low glucose levels and thus minimizing the risk of hypoglycemia.[6][8]

The Binding Site: A Precise Fit

X-ray crystallography studies have revealed the precise binding pocket of dorzagliatin on the glucokinase enzyme.[6] The interaction is characterized by key hydrogen bonds and electrostatic interactions with specific amino acid residues. A pivotal residue in this interaction is Arginine 63 (Arg63).[4][6] Molecular dynamics simulations have shown that dorzagliatin forms characteristic hydrogen bonds with Arg63, which in turn forms a network of hydrogen bonds with neighboring residues, creating a tightly bound complex.[4][9] This interaction is crucial for triggering the allosteric activation of the enzyme.[4]

Quantitative Analysis of Glucokinase Activation

The activation of glucokinase by dorzagliatin has been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters.

Table 1: Dose-Dependent Activation of Glucokinase by Dorzagliatin and MK-0941 at Different Glucose Concentrations [6][10]

| Glucose Concentration (mmol/L) | Dorzagliatin EC₅₀ (μmol/L) | MK-0941 EC₅₀ (μmol/L) |

| 3 | ~0.2 | ~0.05 |

| 5 | ~0.2 | ~0.1 |

| 10 | ~0.1 | ~0.2 |

EC₅₀ is the concentration of the drug that produces a half-maximal response.

Table 2: Effect of Dorzagliatin on the Kinetic Constants of Wild-Type and Mutant Glucokinase [3]

| Glucokinase | S₀.₅ (mmol/L) | Vmax (U/mg) | Relative Activity Index (Ia) |

| Wild-Type | 5.8 ± 0.3 | 4.6 ± 0.2 | 1.00 ± 0.02 |

| Wild-Type + Dorzagliatin | 1.2 ± 0.2 | 5.6 ± 0.5 | 46.66 ± 8.77 |

| Ser340Arg | 10.2 ± 0.8 | 2.1 ± 0.1 | 0.21 ± 0.02 |

| Cys220Tyr | 12.5 ± 1.1 | 3.2 ± 0.2 | 0.26 ± 0.02 |

S₀.₅ is the glucose concentration at half-maximal velocity. Vmax is the maximum reaction velocity.

Experimental Protocols

Glucokinase Enzyme Kinetics Assay

A widely used method to determine the enzymatic activity of glucokinase in the presence of activators is the NADP⁺/NADPH-coupled assay.[6][10][11]

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified recombinant human glucokinase

-

Dorzagliatin

-

Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NADP⁺, MgCl₂, and G6PDH.

-

Add varying concentrations of dorzagliatin and glucose to the wells of the microplate.

-

Initiate the reaction by adding purified glucokinase to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

-

Calculate the initial reaction velocities and fit the data to appropriate enzyme kinetic models to determine parameters such as EC₅₀, S₀.₅, and Vmax.

X-ray Crystallography

To determine the three-dimensional structure of the dorzagliatin-glucokinase complex, X-ray crystallography is employed.[6]

Procedure:

-

Co-crystallize purified glucokinase with dorzagliatin in the presence of glucose.

-

Expose the resulting crystals to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

Process the diffraction data to determine the electron density map.

-

Build and refine the atomic model of the protein-ligand complex to reveal the binding site and molecular interactions.

Visualizing the Molecular Interactions and Pathways

Signaling Pathway of Insulin Secretion

The activation of glucokinase by dorzagliatin in pancreatic β-cells initiates a signaling cascade that culminates in insulin secretion.

Caption: Glucokinase-mediated insulin secretion pathway activated by dorzagliatin.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates the workflow for determining the kinetic parameters of glucokinase activation by dorzagliatin.

Caption: Workflow for glucokinase enzyme kinetics assay.

Conclusion

The molecular interaction of dorzagliatin with glucokinase represents a significant advancement in the development of therapies for type 2 diabetes. Its unique allosteric activation mechanism, characterized by a preferential binding to the active conformation of the enzyme, allows for a glucose-dependent enhancement of insulin secretion. This detailed understanding of its molecular choreography, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further research and the development of next-generation glucokinase activators.

References

- 1. Effects of Dorzagliatin, a Glucokinase Activator, on α- and β-Cell Function in Individuals With Impaired and Normal Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 6. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Insights into the binding of dorzagliatin with glucokinase: A molecular dynamics simulation [ouci.dntb.gov.ua]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (S,S)-Sinogliatin

Audience: Researchers, scientists, and drug development professionals.

(S,S)-Sinogliatin , also known as Dorzagliatin, is a first-in-class dual-acting glucokinase activator. It allosterically binds to glucokinase (GK), increasing the enzyme's affinity for glucose and enhancing its catalytic activity. This action restores the impaired glucose sensing and homeostasis in individuals with type 2 diabetes.[1] The following application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Glucokinase Activation Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Quantitative Data Summary

The following table summarizes the in vitro effects of Dorzagliatin on the enzymatic activity of wild-type and mutant glucokinase.[2]

| Enzyme | Treatment | S0.5 (mmol/L) | Relative Activity Index (Ia) |

| Wild-type GK | Vehicle | 7.09 ± 0.10 | 1.00 ± 0.02 |

| Dorzagliatin (10 µmol/L) | Not Reported | 46.66 ± 8.77 | |

| Mutant GK (Ser340Arg) | Vehicle | 8.08 ± 0.50 | Not Reported |

| Mutant GK (Cys220Tyr) | Vehicle | 89.07 ± 9.96 | Not Reported |

S0.5 represents the substrate concentration at half-maximal velocity. Relative Activity Index is a measure of the enzyme's catalytic efficiency.

Experimental Protocols

Glucokinase Activity Assay (NADP⁺-Coupled)

This assay measures the enzymatic activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH is fluorescent and can be measured kinetically.[2][3]

Experimental Workflow:

References

- 1. Dorzagliatin -Hua Medicine [huamedicine.com]

- 2. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucokinase Activity Assay Kit (Fluorometric) — Long Technical Article for Research Use Only – Excelimmune Immunity Reagents [excelimmune.com]

Application Notes and Protocols for In Vivo Studies of (S,S)-Sinogliatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-Sinogliatin, also known as Dorzagliatin or HMS5552, is a novel dual-acting glucokinase activator (GKA) under investigation for the treatment of type 2 diabetes mellitus (T2DM)[1]. Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver[1][2]. This compound has been shown to improve glycemic control and pancreatic β-cell function[3]. This document provides detailed application notes and protocols for conducting in vivo studies using animal models to evaluate the efficacy and mechanism of action of this compound. The primary focus is on a chemically-induced rat model of T2DM, which has been successfully used in preclinical studies[1][2].

Animal Models for this compound In Vivo Studies

The most extensively documented animal model for in vivo efficacy studies of this compound is the high-fat diet (HFD) combined with low-dose streptozotocin (STZ)-induced diabetic rat model. This model mimics the pathophysiology of T2DM in humans, which involves both insulin resistance (induced by the HFD) and partial insulin deficiency (induced by STZ)[2]. While this is the primary model detailed below, other common rodent models for T2DM, such as the Zucker diabetic fatty (ZDF) rat and the db/db mouse, could also be considered for future studies[4][5][6][7].

High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat Model

This model is established in male Sprague-Dawley (SD) rats[1]. The combination of a high-fat diet to induce insulin resistance followed by a low dose of STZ to cause a partial reduction in functional β-cell mass results in a stable T2DM phenotype[2].

Experimental Protocols

Induction of Type 2 Diabetes in Sprague-Dawley Rats

Objective: To establish a T2DM model characterized by hyperglycemia, hyperlipidemia, and insulin resistance.

Materials:

-

Male Sprague-Dawley (SD) rats (specific pathogen-free, initial weight 180-200g)

-

High-Fat Diet (HFD): 45% of calories from fat, 20% from protein, and 35% from carbohydrates.

-

Normal chow diet

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

Protocol:

-

Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

-

High-Fat Diet Induction:

-

Randomly divide rats into a control group and a diabetic model group.

-

Feed the control group a normal chow diet.

-

Feed the diabetic model group the HFD for a period of 4 weeks.

-

-

STZ Administration:

-

After 4 weeks of HFD feeding, fast the rats in the diabetic model group overnight.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35 mg/kg body weight.

-

Administer an equivalent volume of citrate buffer to the control group.

-

-

Model Validation:

-

Three days after STZ injection, measure fasting blood glucose (FBG) from the tail vein after an overnight fast.

-

Rats with FBG levels ≥ 16.7 mmol/L are considered successful diabetic models and are used for subsequent experiments[2].

-

This compound (HMS5552) Administration

Objective: To evaluate the therapeutic effects of this compound on the established T2DM rat model.

Materials:

-

This compound (HMS5552) powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Oral gavage needles

Protocol:

-

Grouping: Divide the successfully induced diabetic rats into the following groups[1]:

-

Diabetic control group

-

Low-dose this compound group (HMS-L): 10 mg/kg

-

High-dose this compound group (HMS-H): 30 mg/kg

-

-

Drug Preparation: Prepare fresh suspensions of this compound in the vehicle daily.

-

Administration:

-

Monitoring: Monitor body weight, food intake, and water intake regularly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Protocol:

-

At the end of the treatment period, fast all rats overnight (12-14 hours) with free access to water.

-

Collect a baseline blood sample (0 min) from the tail vein.

-

Administer a 2 g/kg body weight glucose solution orally via gavage.

-

Collect blood samples at 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose concentrations immediately using a glucometer.

-

Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.

Biochemical Analysis

Objective: To measure key metabolic parameters in plasma.

Protocol:

-

At the end of the study, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Measure the following parameters using commercially available ELISA kits or automated biochemical analyzers:

-

Fasting Plasma Insulin (FINS)

-

Fasting Glucagon (FG)

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

Tissue Collection and Analysis

Objective: To examine the effects of this compound on the pancreas and liver at the molecular level.

Protocol:

-

Tissue Harvesting: After blood collection, euthanize the rats and immediately excise the pancreas and liver.

-

For Immunohistochemistry (Pancreas):

-

Fix a portion of the pancreas in 4% paraformaldehyde.

-

Process the tissue for paraffin embedding.

-

Section the tissue and perform immunohistochemical staining for insulin to assess β-cell mass and morphology[2].

-

-

For Western Blot and RT-PCR (Liver and Pancreas):

-

Immediately snap-freeze portions of the liver and pancreas in liquid nitrogen and store at -80°C.

-

Process the tissues to extract total protein and RNA.

-

Perform Western blot analysis to quantify the protein expression of key targets (e.g., GK, insulin receptor substrates).

-

Perform semi-quantitative or quantitative RT-PCR to measure the mRNA expression of relevant genes[2].

-

Data Presentation

Table 1: Effects of this compound (HMS5552) on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats

| Parameter | Control Group | Diabetic Group | HMS-L (10 mg/kg) | HMS-H (30 mg/kg) |

| Fasting Plasma Glucose (mmol/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Fasting Plasma Insulin (FINS) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Fasting Glucagon (FG) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Total Cholesterol (TC) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Triglycerides (TG) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Data summarized from Wang et al., 2017[2]. |

Table 2: Effects of this compound (HMS5552) on Oral Glucose Tolerance Test (OGTT) in HFD/STZ-Induced Diabetic Rats

| Time (min) | Control Group (mmol/L) | Diabetic Group (mmol/L) | HMS-L (10 mg/kg) (mmol/L) | HMS-H (30 mg/kg) (mmol/L) |

| 0 | Normal | Elevated | Reduced | Reduced |

| 30 | Normal | Markedly Elevated | Significantly Reduced | Significantly Reduced |

| 60 | Normal | Markedly Elevated | Significantly Reduced | Significantly Reduced |

| 120 | Normal | Elevated | Significantly Reduced | Significantly Reduced |

| AUC | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Data summarized from Wang et al., 2017[2]. |

Visualizations

Experimental Workflow

References

- 1. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a Novel Glucokinase Activator, HMS5552, on Glucose Metabolism in a Rat Model of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of type 2 diabetic db/db mice with a novel PPARgamma agonist improves cardiac metabolism but not contractile function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insulin resistance in the Zucker diabetic fatty rat: a metabolic characterisation of obese and lean phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Dorzagliatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic modeling of dorzagliatin, a novel glucokinase activator. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies for similar compounds.

Introduction to Dorzagliatin and its Mechanism of Action

Dorzagliatin (formerly HMS5552) is a first-in-class dual-acting glucokinase (GK) activator that targets both pancreatic and hepatic GK to restore glucose sensitivity in patients with type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3][4] In pancreatic β-cells, GK activation leads to enhanced glucose-stimulated insulin secretion (GSIS).[5] In the liver, it promotes glucose uptake and glycogen synthesis, thereby reducing hepatic glucose output.[5] Dorzagliatin allosterically activates GK, increasing its affinity for glucose and enhancing its catalytic activity.[3][6] Preclinical studies have indicated that dorzagliatin may also help in preserving pancreatic β-cell function.[7]

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes, and the mechanism of action of dorzagliatin.

References

- 1. Dorzagliatin -Hua Medicine [huamedicine.com]

- 2. Effects of a Novel Glucokinase Activator, Dorzagliatin, on Glycemic Control and Glucose Fluctuation in Drug-Naïve Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

Application Notes and Protocols for the Quantification of (S,S)-Sinogliatin (Dorzagliatin)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (S,S)-Sinogliatin, also known as Dorzagliatin, in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for bioanalytical quantification due to its high sensitivity and selectivity. The protocols outlined below are based on validated methods to ensure data accuracy and reliability for pharmacokinetic and other drug development studies.

I. Overview of Analytical Methods

The quantification of this compound in biological samples, predominantly human plasma, is crucial for evaluating its pharmacokinetic profile. LC-MS/MS has emerged as the preferred method for this purpose. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

An alternative, though less common for bioanalysis of low-concentration drugs, is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While simpler and more accessible, HPLC-UV may lack the required sensitivity and selectivity for detecting the low concentrations of this compound typically found in clinical and preclinical study samples.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for a validated LC-MS/MS method for the determination of this compound (Dorzagliatin) in human plasma. This data is essential for assessing the performance and suitability of the analytical method.

Table 1: Quantitative Parameters of a Validated LC-MS/MS Method for this compound in Human Plasma

| Parameter | Result |

| Linearity Range | 0.125 - 250 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.125 ng/mL[1] |

| Precision (CV%) | Intra-day and Inter-day CV% < 15% (Typical requirement) |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (Typical requirement) |

| Recovery | Consistent and reproducible across the calibration range (Typical requirement) |

| Matrix Effect | Minimal to no significant ion suppression or enhancement observed (Typical requirement) |

Note: Specific values for Precision, Accuracy, Recovery, and Matrix Effect are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines, as the specific data was not detailed in the cited literature.

III. Experimental Protocols

A. Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of unbound this compound in human plasma.[1]

1. Sample Preparation: Equilibrium Dialysis and Protein Precipitation

-

A 0.2 mL aliquot of human plasma is dialyzed against 0.35 mL of phosphate-buffered saline (PBS) at 37°C for 5 hours using an equilibrium dialysis apparatus.[1] This step separates the unbound drug from the protein-bound drug.

-

Following dialysis, the post-dialysis samples (both plasma and buffer compartments) are subjected to protein precipitation.

-

Acetonitrile is added to the samples to precipitate plasma proteins.[1]

-

The samples are vortexed and then centrifuged to pellet the precipitated proteins.

-

The resulting supernatant, containing the analyte, is transferred to a clean tube for analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1]

-

Chromatographic Column: A Gemini C18 column is used for chromatographic separation.[1]

-

Mobile Phase: A gradient elution using a suitable combination of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed to achieve separation of this compound from endogenous plasma components.

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.[1]

3. Data Analysis

-

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the standard curve.

IV. Visualizations

Caption: Experimental workflow for the quantification of this compound in human plasma.

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Application Note: High-Throughput Screening for Novel Glucokinase Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a primary glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK's activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[4][5] In the liver, it governs glucose uptake and its conversion to glycogen.[6] Due to this central role, GK is an attractive therapeutic target for Type 2 Diabetes. Glucokinase activators (GKAs) are small allosteric molecules that enhance the enzyme's affinity for glucose and increase its catalytic activity.[3][6] This dual action of promoting insulin secretion and hepatic glucose metabolism makes the discovery of novel, potent, and safe GKAs a key objective in diabetes drug development.[3][4] High-Throughput Screening (HTS) provides a robust platform for rapidly interrogating large compound libraries to identify novel GKA candidates.[3][7]

Glucokinase Signaling Pathway in Pancreatic β-Cells

The activation of glucokinase by elevated glucose levels or by a GKA initiates a well-defined signaling cascade within the pancreatic β-cell, culminating in the secretion of insulin.[1][8] Glucose is first transported into the cell, where GK phosphorylates it to glucose-6-phosphate (G6P). The subsequent metabolism of G6P through glycolysis increases the intracellular ATP:ADP ratio. This change leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of Ca²⁺ ions. The resulting rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Screening of Enzyme Activators [creative-enzymes.com]

- 8. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Employing CRISPR-Cas9 for Target Identification and Validation of (S,S)-Sinogliatin

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S,S)-Sinogliatin, also known as Dorzagliatin, is a first-in-class, dual-acting allosteric glucokinase activator (GKA) designed for the treatment of Type 2 Diabetes (T2D).[1][2][3] Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and as a gatekeeper for glucose disposal in the liver.[1][4][5][6] By binding to an allosteric site, GKAs like Sinogliatin stabilize the enzyme in a high-affinity, active conformation, thereby enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[2][4][7]

The advent of CRISPR-Cas9 genome-editing technology has transformed drug discovery by enabling precise and efficient investigation of drug-gene interactions.[8][9] This technology can be leveraged to perform genome-wide screens to uncover novel targets, identify resistance mechanisms, or validate known targets of small molecules.[10][11][12][13] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to perform both genome-wide target discovery and specific target validation for this compound.

Application Note 1: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Targets and Resistance Mechanisms for this compound

Objective: To perform a genome-wide CRISPR-Cas9 knockout (KO) screen to identify genes whose loss confers resistance or sensitivity to this compound. This approach can reveal novel off-target effects, components of the drug's mechanism of action, or pathways that lead to drug resistance.

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells.[14] The cell population is then treated with a cytotoxic concentration of this compound. Cells that acquire a gene knockout conferring resistance will survive and proliferate, leading to an enrichment of the corresponding sgRNAs. Conversely, sgRNAs targeting genes whose loss enhances drug sensitivity will be depleted from the population. High-throughput sequencing is used to quantify the changes in sgRNA representation, thereby identifying genetic modulators of the drug's activity.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

References

- 1. Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Physiologically Based Pharmacokinetic Model for Sinogliatin, a First-in-Class Glucokinase Activator, by Integrating Allometric Scaling, In Vitro to In Vivo Exploration and Steady-State Concentration-Mean Residence Time Methods: Mechanistic Understanding of its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 5. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 9. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,S)-Sinogliatin and Metformin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the research and clinical application of the combination therapy involving (S,S)-Sinogliatin (also known as Dorzagliatin) and metformin for the treatment of Type 2 Diabetes (T2DM). This compound is a first-in-class, dual-acting glucokinase activator (GKA) that targets the glucose sensor, glucokinase, to improve glucose sensitivity and insulin secretion. Metformin is a biguanide, widely recognized as a first-line therapy for T2DM, which primarily acts by reducing hepatic glucose production.[1][2] The combination of these two agents offers a synergistic approach to glycemic control by addressing different pathophysiological defects in T2DM.[3]

Mechanism of Action

The combination of this compound and metformin provides a complementary approach to managing T2DM. This compound, a glucokinase activator, enhances the activity of the glucokinase enzyme in the pancreas and liver. This leads to improved glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver.[3] Metformin's primary mechanism involves the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[2] It also improves insulin sensitivity in peripheral tissues and slows glucose absorption from the gastrointestinal tract. A dedicated clinical study has shown no significant drug-drug interactions between dorzagliatin and metformin.[1]

Caption: Combined Mechanism of Action of this compound and Metformin.

Clinical Efficacy and Safety Data

The pivotal evidence for the efficacy and safety of this compound and metformin combination therapy comes from the DAWN study (NCT03141073), a Phase 3, randomized, double-blind, placebo-controlled clinical trial.[1] The study evaluated the addition of this compound to metformin in patients with T2DM who had inadequate glycemic control on metformin monotherapy.

Efficacy Results

The primary endpoint was the change in HbA1c from baseline at week 24. Key secondary endpoints included changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).

| Efficacy Parameter | This compound + Metformin Group | Placebo + Metformin Group | Treatment Difference | p-value |

| Change in HbA1c from Baseline at Week 24 (%) | -1.02 | -0.36 | -0.66 | <0.0001 |

| Change in Fasting Plasma Glucose (FPG) from Baseline at Week 24 (mg/dL) | -25.2 | -9.0 | -16.2 | <0.0001 |

| Change in 2-hour Postprandial Glucose (PPG) from Baseline at Week 24 (mg/dL) | -98.1 | -53.46 | -44.64 | <0.0001 |

| Patients Achieving HbA1c <7.0% at Week 24 (%) | 44.4 | 10.7 | - | <0.0001 |

Data from the DAWN Phase 3 Clinical Trial.[1][4][5]

Safety Profile

The combination therapy was well-tolerated, with a safety profile comparable to placebo plus metformin.

| Safety Parameter (at Week 24) | This compound + Metformin Group (N=382) | Placebo + Metformin Group (N=385) |

| Overall Incidence of Adverse Events (%) | Similar between groups | Similar between groups |

| Drug-related Serious Adverse Events | 0 | 0 |

| Severe Hypoglycemia Events | 0 | 0 |

| Hypoglycemia (Blood Glucose <3.0 mmol/L) (%) | <1.0 (over 52 weeks) | - |

Data from the DAWN Phase 3 Clinical Trial.[1][5]

Experimental Protocols: The DAWN Study (NCT03141073)

This section details the methodology of the Phase 3 DAWN study.

Study Design

A multicenter, randomized, double-blind, placebo-controlled study with a 24-week double-blind treatment period, followed by a 28-week open-label extension where all patients received this compound.[1]

Caption: Workflow of the DAWN (NCT03141073) Clinical Trial.

Patient Population

Inclusion Criteria:

-

Male or female, aged 18-75 years.

-

Diagnosed with T2DM.

-

Treated with a stable metformin dose of ≥1500 mg/day for at least 12 consecutive weeks.

-

HbA1c between 7.5% and 10.0% at screening.

-

Body Mass Index (BMI) between 18.5 and 35.0 kg/m ².[6]

Exclusion Criteria:

-

History of type 1 diabetes, ketoacidosis, or hyperosmolar coma.

-

Significant cardiovascular, renal, or hepatic disease.

-

Use of other glucose-lowering agents within a specified period before screening.

Treatment Regimen

-

Double-blind Phase (24 weeks):

-

Open-label Extension (28 weeks):

-

All patients received this compound 75 mg BID in addition to their ongoing metformin therapy.[1]

-

Efficacy and Safety Assessments

-

Efficacy:

-

HbA1c was measured at baseline and at specified intervals throughout the study.

-

Fasting plasma glucose was measured at each study visit.

-

Oral Glucose Tolerance Tests (OGTT) were performed at baseline and at the end of the 24-week period to assess 2-hour postprandial glucose.

-

-

Safety:

-

Adverse events (AEs) were monitored and recorded at each visit.

-

Incidence of hypoglycemia was carefully monitored, with specific criteria for classification.

-

Vital signs, physical examinations, and laboratory safety tests (hematology, clinical chemistry, and urinalysis) were performed at regular intervals.

-

Conclusion

The combination therapy of this compound and metformin has been demonstrated to be an effective and well-tolerated treatment option for patients with Type 2 Diabetes who are inadequately controlled on metformin alone. The complementary mechanisms of action, targeting both glucose sensing and hepatic glucose production, result in robust improvements in glycemic control with a low risk of hypoglycemia. The data from the DAWN Phase 3 trial supports the use of this combination therapy in the clinical management of T2DM.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]

- 3. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Dorzagliatin [kegg.jp]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Developing Cell-Based Assays for Glucokinase Activation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a key regulatory enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver hepatocytes.[1][2] In pancreatic β-cells, GK acts as a glucose sensor, coupling glucose metabolism to insulin secretion.[1][2] In the liver, it facilitates the uptake and conversion of glucose into glycogen.[2] Due to its central role in glucose homeostasis, GK is a validated therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecule compounds that allosterically activate GK, leading to increased glucose disposal and enhanced insulin secretion, thereby offering a promising therapeutic strategy for diabetic patients.[1][2]

This document provides detailed application notes and protocols for developing robust and reliable cell-based assays to identify and characterize glucokinase activators.

Glucokinase Activation Signaling Pathway

In pancreatic β-cells, the activation of glucokinase by glucose or a GKA initiates a cascade of events leading to insulin secretion. Increased GK activity leads to a higher rate of glucose phosphorylation, elevating the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing depolarization of the cell membrane. The change in membrane potential opens voltage-dependent calcium channels (VDCC), leading to an influx of extracellular calcium. The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

Caption: Glucokinase activation signaling cascade in pancreatic β-cells.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful cell-based assay. The ideal cell line should endogenously express glucokinase and exhibit a robust response to glucose and GKAs.

| Cell Line | Organism | Tissue of Origin | Advantages | Disadvantages |

| MIN6 | Mouse | Pancreatic Islet | Well-characterized insulinoma cell line, robust glucose-stimulated insulin secretion (GSIS).[3][4] | Can lose glucose responsiveness at high passage numbers.[5] |

| INS-1E | Rat | Pancreatic Islet | Stable clone of INS-1 cells with reliable GSIS.[6][7] | May require optimization of culture conditions to maintain functionality.[4] |

| Primary Hepatocytes | Human, Rat, Mouse | Liver | Gold standard for studying hepatic glucose metabolism, physiologically relevant.[8][9] | Limited availability, donor variability, rapid dedifferentiation in culture.[8][9] |

| HepG2 | Human | Liver | Readily available and easy to culture human hepatoma cell line. | Lower GK expression and activity compared to primary hepatocytes. |

Protocol 1.1: MIN6 Cell Culture

-

Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol.[3]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

-

Passage Number: Use cells between passages 25 and 40 for optimal glucose responsiveness.[3]

Glucokinase Activity Assay in Cell Lysates (Fluorometric)

This assay measures the enzymatic activity of glucokinase in cell lysates. The production of glucose-6-phosphate (G6P) is coupled to the reduction of a fluorescent probe.

Protocol 2.1: Cell Lysis and Sample Preparation

-

Cell Seeding: Seed cells (e.g., MIN6, HepG2) in a 96-well plate and culture until they reach 80-90% confluency.

-

Compound Treatment: Treat cells with varying concentrations of test compounds and a known GKA (e.g., GKA-50) as a positive control for a specified duration.

-

Cell Lysis:

Protocol 2.2: Fluorometric Assay Procedure

This protocol is adapted from commercially available kits.[11]

-

Reaction Mix Preparation: Prepare a master mix containing GCK Assay Buffer, ATP, a fluorescent probe, and a developer enzyme mix.

-

Assay Initiation: In a 96-well black plate, add 50 µL of cell lysate and 50 µL of the reaction mix to each well.

-

Kinetic Measurement: Immediately measure the fluorescence in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode for 20-30 minutes at room temperature.[11]

-

Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve). The activity of glucokinase is proportional to this rate.

| Parameter | Value |

| Excitation Wavelength | 535 nm[11] |

| Emission Wavelength | 587 nm[11] |

| Measurement Mode | Kinetic |

| Duration | 20-30 minutes[11] |

| Temperature | Room Temperature |

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and test compounds.

Protocol 3.1: GSIS Assay in MIN6 Cells

-

Cell Seeding: Seed MIN6 cells in a 24-well plate and culture to 80-90% confluency.

-

Starvation: Wash the cells twice with Krebs-Ringer Bicarbonate Buffer (KRBH) without glucose. Pre-incubate the cells in glucose-free KRBH for 1-2 hours at 37°C.[3]

-

Stimulation:

-

Remove the starvation buffer.

-

Add KRBH containing a low concentration of glucose (e.g., 2.8 mM) with or without test compounds.

-

Add KRBH containing a high concentration of glucose (e.g., 16.7 mM) with or without test compounds to separate wells.

-

Include a known GKA as a positive control.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

Data Presentation and Analysis

Quantitative Data Summary

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Max Activation (Fold Change) | Z'-Factor |

| GKA-50 (Positive Control) | GK Activity (Lysate) | MIN6 | 33[1] | 5.2 | 0.78 |

| GKA-50 (Positive Control) | GSIS | MIN6 | ~300[3] | 3.5 | 0.65 |

| Compound X | GK Activity (Lysate) | MIN6 | 150 | 4.8 | 0.81 |

| Compound Y | GSIS | INS-1E | 800 | 2.9 | 0.59 |

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[12][13][14]

Formula:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

-

SD_positive = Standard deviation of the positive control

-

SD_negative = Standard deviation of the negative (vehicle) control

-

Mean_positive = Mean of the positive control

-

Mean_negative = Mean of the negative control

Interpretation:

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent assay[12][13] |

| 0 to 0.5 | Marginal assay[12] |

| < 0 | Unsuitable for screening[12] |

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel glucokinase activators involves a primary screen followed by secondary and confirmatory assays.

Caption: High-throughput screening workflow for glucokinase activators.

References

- 1. benchchem.com [benchchem.com]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. ris.utwente.nl [ris.utwente.nl]

- 5. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 9. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.com [abcam.com]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. academic.oup.com [academic.oup.com]

- 14. assay.dev [assay.dev]

Tracking Dorzagliatin In Vivo: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing in vivo imaging techniques to track the biodistribution of dorzagliatin, a first-in-class dual-acting glucokinase activator for the treatment of type 2 diabetes.

Dorzagliatin works by targeting glucokinase (GK) in both the pancreas and the liver, which are key organs in glucose homeostasis.[1][2][3][4][5][6] Understanding its concentration and distribution in these and other tissues is crucial for optimizing its therapeutic effects and assessing potential off-target accumulation. The following sections detail the application of three powerful in vivo imaging modalities: Positron Emission Tomography (PET), Quantitative Whole-Body Autoradiography (QWBA), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).

While specific imaging studies on dorzagliatin are not yet widely published, the protocols described herein are based on established methodologies for small molecule drugs and analogous compounds, such as other glucokinase activators.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of dorzagliatin and a general workflow for in vivo imaging studies.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the three-dimensional quantification of a radiolabeled compound in a living subject.[8] For dorzagliatin, this would involve labeling the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Application Note:

PET imaging is ideal for dynamic studies of dorzagliatin's pharmacokinetics, allowing for the real-time assessment of its uptake and clearance in key organs like the pancreas and liver.[7][9] A study on another glucokinase activator, [¹¹C]AZ12504948, demonstrated moderate uptake in the pancreas and higher distribution in the liver, which is consistent with the expected targets of dorzagliatin.[7] This technique can provide crucial data on target engagement and inform dose selection for clinical trials.

Experimental Protocol:

1.1. Radiolabeling of Dorzagliatin:

-

Synthesize a precursor of dorzagliatin suitable for radiolabeling.

-

For ¹¹C-labeling, use [¹¹C]methyl iodide or [¹¹C]carbon monoxide in a methylation or carbonylation reaction with the precursor.[10]

-

Purify the resulting [¹¹C]dorzagliatin using high-performance liquid chromatography (HPLC).

-

Formulate the purified product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

1.2. Animal Model and Preparation:

-

Use a relevant animal model, such as db/db mice (a model for type 2 diabetes) or healthy Sprague-Dawley rats.

-

Fast animals for 4-6 hours prior to imaging to reduce background glucose levels, which is especially important for a glucose-regulating drug.[11]

-

Anesthetize the animal using isoflurane (2% for induction, 1-1.5% for maintenance).

-

Place a catheter in the tail vein for injection of the radiotracer.

1.3. PET/CT Imaging:

-

Position the anesthetized animal in the PET/CT scanner.

-

Perform a baseline CT scan for anatomical reference.

-

Administer a bolus injection of [¹¹C]dorzagliatin (e.g., 5-10 MBq) via the tail vein catheter.[12]

-

Initiate a dynamic PET scan immediately after injection for 60-90 minutes.

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

1.4. Data Analysis:

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) over the pancreas, liver, brain, muscle, and other relevant organs on the CT images and project them onto the PET data.

-

Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of [¹¹C]dorzagliatin.

-

Calculate the Standardized Uptake Value (SUV) for quantitative comparison of tracer accumulation across different tissues.

Hypothetical Quantitative Data (PET):

| Tissue | Peak SUV | Time to Peak (minutes) | SUV at 60 min |

| Liver | 4.5 ± 0.8 | 15 | 3.2 ± 0.6 |

| Pancreas | 2.8 ± 0.5 | 20 | 1.9 ± 0.4 |

| Kidney | 3.5 ± 0.7 | 10 | 1.5 ± 0.3 |

| Brain | 0.5 ± 0.1 | 5 | 0.2 ± 0.05 |

| Muscle | 0.8 ± 0.2 | 30 | 0.7 ± 0.1 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides high-resolution images of the distribution of a radiolabeled compound throughout the entire body of an animal at specific time points.[9][13] This technique is particularly useful for identifying potential sites of drug accumulation and for dosimetry calculations.[14]

Application Note:

QWBA is the gold standard for assessing the overall tissue distribution of a new drug candidate.[15] For dorzagliatin, it would typically involve labeling with Carbon-14 (¹⁴C) due to its long half-life, allowing for the study of distribution over an extended period. This method can reveal with high precision which tissues and even sub-organ structures dorzagliatin and its metabolites accumulate in.[16]

Experimental Protocol:

2.1. Radiolabeling:

-

Synthesize dorzagliatin with a ¹⁴C label at a metabolically stable position.

-

Determine the specific activity and radiochemical purity of [¹⁴C]dorzagliatin.

2.2. Animal Dosing:

-

Use pigmented Long-Evans rats to assess potential binding to melanin-containing tissues.

-

Administer a single oral dose of [¹⁴C]dorzagliatin (e.g., 10 mg/kg, 100 µCi/kg) by gavage.[17]

-

House animals in metabolism cages to collect urine and feces for mass balance assessment.

2.3. Sample Collection and Sectioning:

-

At predetermined time points (e.g., 1, 4, 8, 24, 48, and 96 hours post-dose), euthanize the animals.

-

Immediately freeze the carcasses in a mixture of hexane and solid CO₂.

-

Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.

-

Using a cryomicrotome, collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.

2.4. Imaging and Quantification:

-

Expose the sections to a phosphor imaging plate for a duration determined by the radioactivity level.

-

Include ¹⁴C calibration standards of known concentrations on the imaging plate.

-

Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

-

Quantify the radioactivity concentrations in various tissues by comparing the photostimulated luminescence (PSL) values of the tissues to the calibration curve generated from the standards.

Hypothetical Quantitative Data (QWBA):

| Tissue | Concentration (µg eq/g) at 4h | Concentration (µg eq/g) at 24h |

| Liver | 15.2 ± 2.5 | 3.1 ± 0.6 |

| Pancreas | 8.9 ± 1.8 | 1.5 ± 0.3 |

| Gastrointestinal Tract | 25.6 ± 4.1 | 2.2 ± 0.5 |

| Kidney Cortex | 12.3 ± 2.1 | 2.8 ± 0.4 |

| Blood | 2.1 ± 0.4 | 0.3 ± 0.08 |

| Brain | <0.1 | <0.1 |

Note: This data is hypothetical and for illustrative purposes.

MALDI Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections with high chemical specificity.[18][19]

Application Note:

A key advantage of MALDI-MSI is its ability to simultaneously detect and map the parent drug (dorzagliatin) and its metabolites without the need for radiolabeling.[20] This can provide invaluable information on how dorzagliatin is processed in different tissues, particularly the liver. It can also be used to confirm the localization of the active drug at its target sites.

Experimental Protocol:

3.1. Animal Dosing and Tissue Collection:

-

Dose animals (e.g., mice or rats) with unlabeled dorzagliatin via oral gavage.

-

At selected time points, euthanize the animals and harvest organs of interest (e.g., pancreas, liver, kidney).

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C.

3.2. Sample Preparation:

-

Using a cryostat, cut thin sections (e.g., 10-12 µm) of the frozen tissues.

-

Thaw-mount the sections onto conductive slides (e.g., ITO-coated glass slides).

-

Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) uniformly over the tissue section using an automated sprayer.[21]

3.3. MALDI-MSI Data Acquisition:

-

Use a MALDI-TOF (Time-of-Flight) mass spectrometer for imaging.

-

Define the imaging area and the spatial resolution (e.g., 50 µm).

-